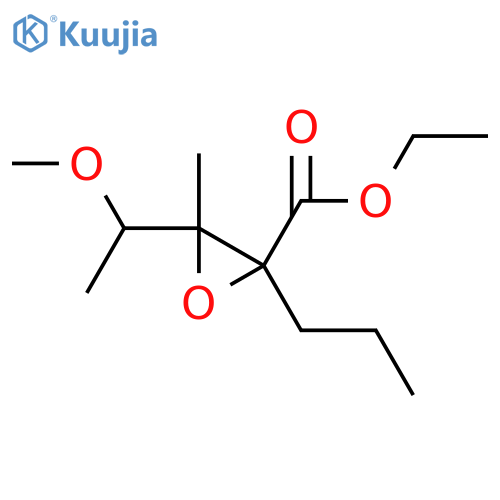Cas no 1602332-05-7 (INDEX NAME NOT YET ASSIGNED)

INDEX NAME NOT YET ASSIGNED structure
商品名:INDEX NAME NOT YET ASSIGNED
INDEX NAME NOT YET ASSIGNED 化学的及び物理的性質
名前と識別子
-
- ethyl 3-(1-methoxyethyl)-3-methyl-2-propyloxirane-2-carboxylate
- 1602332-05-7
- EN300-699956
- INDEX NAME NOT YET ASSIGNED
-
- インチ: 1S/C12H22O4/c1-6-8-12(10(13)15-7-2)11(4,16-12)9(3)14-5/h9H,6-8H2,1-5H3
- InChIKey: FPMUEGXJWTYYCS-UHFFFAOYSA-N
- ほほえんだ: O1C(C(=O)OCC)(CCC)C1(C)C(C)OC
計算された属性
- せいみつぶんしりょう: 230.15180918g/mol
- どういたいしつりょう: 230.15180918g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 7
- 複雑さ: 266
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 48.1Ų
じっけんとくせい
- 密度みつど: 1.010±0.06 g/cm3(Predicted)
- ふってん: 262.6±20.0 °C(Predicted)
INDEX NAME NOT YET ASSIGNED 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-699956-0.1g |
ethyl 3-(1-methoxyethyl)-3-methyl-2-propyloxirane-2-carboxylate |
1602332-05-7 | 0.1g |
$892.0 | 2023-03-10 | ||
| Enamine | EN300-699956-5.0g |
ethyl 3-(1-methoxyethyl)-3-methyl-2-propyloxirane-2-carboxylate |
1602332-05-7 | 5.0g |
$2940.0 | 2023-03-10 | ||
| Enamine | EN300-699956-10.0g |
ethyl 3-(1-methoxyethyl)-3-methyl-2-propyloxirane-2-carboxylate |
1602332-05-7 | 10.0g |
$4360.0 | 2023-03-10 | ||
| Enamine | EN300-699956-0.5g |
ethyl 3-(1-methoxyethyl)-3-methyl-2-propyloxirane-2-carboxylate |
1602332-05-7 | 0.5g |
$974.0 | 2023-03-10 | ||
| Enamine | EN300-699956-0.25g |
ethyl 3-(1-methoxyethyl)-3-methyl-2-propyloxirane-2-carboxylate |
1602332-05-7 | 0.25g |
$933.0 | 2023-03-10 | ||
| Enamine | EN300-699956-0.05g |
ethyl 3-(1-methoxyethyl)-3-methyl-2-propyloxirane-2-carboxylate |
1602332-05-7 | 0.05g |
$851.0 | 2023-03-10 | ||
| Enamine | EN300-699956-1.0g |
ethyl 3-(1-methoxyethyl)-3-methyl-2-propyloxirane-2-carboxylate |
1602332-05-7 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-699956-2.5g |
ethyl 3-(1-methoxyethyl)-3-methyl-2-propyloxirane-2-carboxylate |
1602332-05-7 | 2.5g |
$1988.0 | 2023-03-10 |
INDEX NAME NOT YET ASSIGNED 関連文献
-
Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615
-
Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254
-
Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
-
Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
-
Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569
1602332-05-7 (INDEX NAME NOT YET ASSIGNED) 関連製品
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)
- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)
- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)
- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)
- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)
- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)
- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)
- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)
- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬
